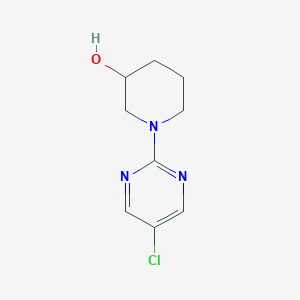

1-(5-Chloropyrimidin-2-yl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloropyrimidin-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(14)6-13/h4-5,8,14H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMKTZXCAGMULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=N2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Strategies for the Synthesis of 1-(5-Chloropyrimidin-2-yl)piperidin-3-ol and its Analogues

The construction of the this compound scaffold hinges on the strategic assembly of its two core heterocyclic components: a pyrimidine (B1678525) ring and a piperidine (B6355638) ring. The synthetic approaches are designed to control the connectivity and stereochemistry of the final molecule.

Convergent and Divergent Synthetic Routes for Pyrimidine and Piperidine Core Assembly

The synthesis of this compound is most efficiently achieved through a convergent synthetic strategy. This approach involves the independent synthesis of the two key building blocks—the substituted pyrimidine and the piperidin-3-ol—which are then joined in a final coupling step.

A typical convergent route begins with the preparation of a suitable pyrimidine precursor, such as 2,5-dichloropyrimidine (B52856) or 2,4,5-trichloropyrimidine. thieme-connect.com Concurrently, piperidin-3-ol is synthesized, often with a protecting group on the nitrogen to prevent side reactions during its own synthesis. The final key step is the coupling of these two fragments, typically via a nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of the piperidine ring displaces a chlorine atom on the pyrimidine ring. nih.gov

Divergent strategies, while less common for this specific target, could also be envisioned. Such a route might involve creating a piperidine-substituted pyrimidine core first and then introducing the chloro and hydroxyl functionalities in subsequent steps. For instance, coupling piperidine to a 2-chloropyrimidine (B141910) could be followed by chlorination at the C5 position and oxidation at the C3 position of the piperidine ring.

Regioselective Functionalization of the Pyrimidine Moiety

Achieving the desired 2-substitution on the 5-chloropyrimidine (B107214) ring is a challenge of regioselectivity, particularly when starting with more complex precursors like di- or trichloropyrimidines. The inherent electronic properties of the pyrimidine ring, influenced by the nitrogen atoms, dictate the reactivity of its carbon positions towards nucleophiles.

In 2,4-dichloropyrimidine (B19661) systems, nucleophilic attack generally favors the C4 position. wuxiapptec.com However, the presence of substituents can alter this preference. For the synthesis of the target compound, starting with 2,5-dichloropyrimidine is a common strategy. The chlorine at the C2 position is generally more activated towards nucleophilic attack than the chlorine at the C5 position, allowing for selective substitution by piperidin-3-ol. The regioselectivity can be further controlled by reaction conditions such as the choice of solvent, base, and temperature. mdpi.comnih.gov In some cases, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines. acs.org

| Factor | Influence on Regioselectivity | Example/Observation | Reference |

|---|---|---|---|

| Electronic Effects | Electron-withdrawing groups enhance reactivity towards SNAr. The C2 and C4/C6 positions are the most electron-deficient. | In 2,4-dichloropyrimidine, C4 is generally more reactive than C2. | wuxiapptec.com |

| Substituent Effects | Electron-donating groups at C6 can reverse selectivity, favoring C2 substitution over C4. | A methoxy (B1213986) or amino group at C6 directs nucleophilic attack to the C2 position. | wuxiapptec.com |

| Nucleophile | Bulky or specific types of nucleophiles can favor one position over another. | Tertiary amines show high C2 selectivity on 5-substituted-2,4-dichloropyrimidines. | acs.org |

| Reaction Conditions | Solvent, temperature, and the choice of base can modulate the reaction's kinetic vs. thermodynamic control. | Using triethylamine (B128534) (TEA) in refluxing ethanol (B145695) provides suitable conditions for SNAr amination. | mdpi.com |

Stereoselective Introduction of the Piperidin-3-ol Moiety and its Stereoisomers

The piperidin-3-ol moiety contains a stereocenter at the C3 position, meaning the final compound can exist as (R) and (S) enantiomers. The stereochemical configuration can be critical for the biological activity of piperidine-containing compounds. google.comgoogle.com Therefore, methods for the stereoselective synthesis of this fragment are highly valuable.

Several strategies exist to obtain enantiomerically pure piperidin-3-ol:

Resolution of a Racemic Mixture: A straightforward method involves synthesizing racemic piperidin-3-ol and then separating the enantiomers using a chiral acid to form diastereomeric salts, which can be separated by crystallization. google.com

Asymmetric Synthesis: This involves creating the chiral center in a controlled manner. A common approach is the asymmetric reduction of a prochiral precursor, such as an N-protected piperidin-3-one, using a chiral reducing agent or a catalyst.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials. For example, optically active 3-substituted piperidines can be accessed through the ring expansion of chiral prolinols, which are derived from the amino acid proline. nih.gov This method yields C3-substituted piperidines with good enantiomeric excess.

Diastereoselective Reactions: Syntheses starting from chiral precursors, such as N-galactosylpyridinone derivatives, can undergo diastereoselective additions of various reagents to create substituted piperidines and piperidinones. researchgate.net

Key Coupling Reactions and Reagents Employed in Scaffold Construction

The assembly and subsequent functionalization of the this compound scaffold rely on powerful and versatile chemical reactions. Nucleophilic aromatic substitution is key to its assembly, while palladium-catalyzed cross-coupling reactions are instrumental for creating analogues.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone reaction for coupling the pyrimidine and piperidine rings is the Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic nitrogen atom of the piperidin-3-ol ring attacks the electron-deficient C2 carbon of a 2-chloropyrimidine derivative, leading to the displacement of the chloride leaving group. wuxiapptec.com

This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or cesium carbonate (Cs₂CO₃), to neutralize the HCl generated during the reaction. mdpi.com The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols like ethanol, often under reflux conditions to ensure the reaction proceeds to completion. mdpi.comnih.gov The efficiency and regioselectivity of the SNAr reaction are paramount for the successful synthesis of the target compound. thieme-connect.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)

Once the this compound scaffold is assembled, the chlorine atom at the C5 position serves as a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are central to modern organic synthesis due to their broad functional group tolerance and mild reaction conditions. nobelprize.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. It allows for the substitution of the C5-chloro group with a wide variety of aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.net The reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com

Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) [Pd(OAc)₂] and a phosphine (B1218219) ligand. organic-chemistry.org The base, often an inorganic carbonate like potassium carbonate (K₂CO₃), is crucial for the transmetalation step of the catalytic cycle. researchgate.net

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G2 | Catalyzes the oxidative addition and reductive elimination steps. | researchgate.netresearchgate.net |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the palladium center and modulates its reactivity. | organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. | nih.govresearchgate.net |

| Solvent | Dioxane, Toluene, DMF, often with water | Solubilizes reactants and facilitates the reaction. | researchgate.net |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. organic-chemistry.orgnih.gov This reaction enables the substitution of the C5-chloro group with a primary or secondary amine, providing access to a diverse range of amino-substituted analogues. The reaction requires a palladium catalyst paired with a specialized, often bulky, electron-rich phosphine ligand. researchgate.net

The development of specific ligands, such as BINAP, Xantphos, and various biaryl phosphines (e.g., XPhos), has been critical to the success and broad applicability of this reaction, particularly for less reactive aryl chlorides. researchgate.netnih.gov A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate is typically required to facilitate the catalytic cycle. researchgate.net

Synthetic Accessibility and Derivatization Approaches for Structure-Activity Relationship Studies

The chemical scaffold this compound serves as a crucial building block in medicinal chemistry, offering multiple avenues for synthetic modification to explore structure-activity relationships (SAR). Its synthetic accessibility and the potential for derivatization at key positions are central to the development of novel therapeutic agents.

The primary approach to the synthesis of the this compound core involves the nucleophilic substitution of a halogen on the pyrimidine ring with the secondary amine of a piperidine derivative. A plausible and scalable synthetic route can be extrapolated from methodologies developed for structurally related compounds, such as the clinical candidate Nerandomilast.

A general and robust synthesis would commence with the reaction of 2,5-dichloropyrimidine with a suitable piperidine precursor. To obtain the target compound, commercially available piperidin-3-ol would be the logical starting material. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the substitution.

Table 1: Plausible Synthetic Route to this compound

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 2,5-Dichloropyrimidine | Piperidin-3-ol | Base (e.g., Triethylamine, DIPEA), Solvent (e.g., Acetonitrile, THF), Room Temperature to mild heating | This compound |

For SAR studies, derivatization of the this compound scaffold can be systematically undertaken at several key positions: the hydroxyl group of the piperidine ring, the piperidine nitrogen (if the pyrimidine is introduced later in the synthesis), and the chloro-substituent on the pyrimidine ring.

Derivatization of the 3-Hydroxyl Group:

The hydroxyl group at the 3-position of the piperidine ring is a prime site for modification to probe interactions with biological targets. A variety of chemical transformations can be employed to introduce diverse functionalities.

Etherification: The hydroxyl group can be converted to a wide range of ethers through Williamson ether synthesis. This involves deprotonation of the alcohol with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. This approach allows for the introduction of various alkyl and aryl side chains, modifying the steric bulk, lipophilicity, and hydrogen bonding capacity of the molecule. nih.gov

Esterification: Reaction of the hydroxyl group with acyl chlorides or carboxylic acids (under coupling conditions such as DCC or EDC) can generate a library of esters. This introduces different electronic and steric properties and can serve as a prodrug strategy in some instances.

Carbonate and Carbamate Formation: Treatment with chloroformates or isocyanates can yield carbonates and carbamates, respectively. These functional groups can act as hydrogen bond acceptors and introduce further diversity.

Table 2: Derivatization Approaches for the 3-Hydroxyl Group

| Reaction Type | Reagents | Functional Group Introduced | Potential for SAR Exploration |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether (-OR) | Varying alkyl/aryl groups to probe steric and electronic effects. nih.gov |

| Esterification | Acyl chloride or Carboxylic acid/Coupling agent | Ester (-OC(O)R) | Introduction of diverse acyl groups to modify polarity and metabolic stability. |

| Carbamate Formation | Isocyanate | Carbamate (-OC(O)NHR) | Introduction of hydrogen bond donors and acceptors. |

Derivatization at Other Positions:

While the 3-hydroxyl group is a key handle for derivatization, other positions on the scaffold also offer opportunities for modification to build a comprehensive SAR profile.

Modification of the Pyrimidine Ring: The chlorine atom at the 5-position of the pyrimidine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution, although this may require more forcing conditions. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to introduce aryl, heteroaryl, or amino substituents, significantly expanding the chemical space.

Piperidine Ring Analogs: For a deeper exploration of SAR, analogs of the piperidine ring itself can be synthesized. This could involve the use of piperidines with substitution at other positions (e.g., methyl groups) or the replacement of the piperidine with other saturated heterocycles like morpholine (B109124) or piperazine (B1678402).

The systematic application of these synthetic and derivatization strategies allows for a thorough investigation of the structure-activity relationships of the this compound scaffold, paving the way for the identification of optimized drug candidates.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1-(5-Chloropyrimidin-2-yl)piperidin-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyrimidine (B1678525) and piperidine (B6355638) rings are expected. The two protons on the pyrimidine ring, being in a similar chemical environment, would likely appear as a singlet or a narrow doublet in the aromatic region of the spectrum. The protons of the piperidine ring would exhibit more complex splitting patterns due to their various connectivities and stereochemical relationships. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, with its chemical shift influenced by hydrogen bonding. The protons on the carbons adjacent to the nitrogen atom would be shifted downfield due to the electron-withdrawing effect of the nitrogen.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the chloropyrimidine ring would resonate at lower field (higher ppm values) compared to the sp³ hybridized carbons of the piperidine ring. The carbon atom attached to the chlorine atom would show a characteristic chemical shift, and the carbon bonded to the hydroxyl group would also have a specific resonance.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is a generalized prediction based on typical chemical shift values for similar structural motifs and should be confirmed by experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C2 | - | ~162 |

| Pyrimidine C4/C6 | ~8.3 (s, 2H) | ~157 |

| Pyrimidine C5 | - | ~115 |

| Piperidine C2' | ~4.4 (m, 2H) | ~45 |

| Piperidine C3' | ~3.8 (m, 1H) | ~65 |

| Piperidine C4' | ~1.9 (m, 2H) | ~30 |

| Piperidine C5' | ~1.6 (m, 2H) | ~25 |

| Piperidine C6' | ~3.2 (m, 2H) | ~45 |

| Hydroxyl OH | Variable | - |

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₁₂ClN₃O. The presence of the chlorine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum would display the molecular ion peak and a series of fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. Common fragmentation pathways for this compound would likely involve the cleavage of the piperidine ring, loss of the hydroxyl group, and fragmentation of the chloropyrimidine moiety. The analysis of these fragments helps to piece together the structure of the parent molecule, corroborating the findings from NMR spectroscopy. For instance, the observation of a fragment corresponding to the chloropyrimidine ring would provide strong evidence for this part of the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic piperidine ring would appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ range. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π-electrons and would therefore exhibit absorption in the UV region. The spectrum would likely show absorption maxima corresponding to π → π* and n → π* transitions, characteristic of heteroaromatic systems. The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the pyrimidine ring.

X-ray Crystallography and Solid-State NMR (SSNMR) for Crystalline Form Analysis and Conformational Studies

While solution-state NMR provides information about the average structure of a molecule in solution, X-ray crystallography and solid-state NMR (SSNMR) offer insights into the three-dimensional arrangement of atoms and molecules in the solid state. If this compound can be obtained as a single crystal of suitable quality, X-ray crystallography can provide an exact determination of its molecular structure, including bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair or boat conformation). It also reveals the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

In cases where suitable single crystals cannot be grown, solid-state NMR (SSNMR) can still provide valuable structural information about the crystalline or amorphous solid. SSNMR can be used to study the conformation of the molecule in the solid state and to identify the presence of different polymorphs.

Powder X-ray Diffraction (PXRD) for Polymorphism Research

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of the characterization of pharmaceutical compounds and other materials. Each polymorph has a unique crystal lattice and, consequently, will produce a distinct powder X-ray diffraction (PXRD) pattern. The PXRD pattern serves as a fingerprint for a specific crystalline form.

Structure Activity Relationship Sar Investigations of 1 5 Chloropyrimidin 2 Yl Piperidin 3 Ol Analogues

Systematic Modification of the Pyrimidine (B1678525) Ring for Efficacy and Selectivity Profiling

The pyrimidine ring serves as a critical scaffold in numerous biologically active compounds, and its systematic modification is a key strategy for modulating pharmacological activity. researchgate.netnih.gov The position and nature of substituents on the pyrimidine nucleus can greatly influence the biological profile of the resulting analogues. nih.gov

Research into related pyrimidine-based compounds has demonstrated that strategic modifications can enhance potency and selectivity. For instance, in the development of p38 MAP kinase inhibitors, the transition from a pyridine (B92270) to a pyrimidine ring at the C(4)-position was a pivotal step, leading to analogues with potent activity in human whole blood cell-based assays. researchgate.net Further optimization often involves substitutions at various positions of the pyrimidine core. In one study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the C(2) and C(5) positions were systematically modified to enhance inhibitory potency and selectivity for the PI3Kδ isoform. mdpi.com This work identified a 2-(difluoromethyl)-1H-benzimidazole substituent as an optimal group at the C(2) position, leading to compounds with IC50 values in the nanomolar range. mdpi.com

Fusing the pyrimidine ring with other heterocyclic systems is another common strategy. The creation of bicyclic systems like pyrido[2,3-d]pyrimidines and pteridines (fused pyrazine (B50134) and pyrimidine rings) has yielded compounds with significant cytotoxic and kinase inhibitory activities. rsc.orgresearchgate.net For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibition of PIM-1 kinase, an important target in oncology. rsc.org The data below illustrates how modifications on a related pyrazolo[1,5-a]pyrimidine scaffold influence PI3Kδ inhibition.

Table 1: Influence of Pyrimidine Core Modifications on PI3Kδ Inhibition Data derived from studies on pyrazolo[1,5-a]pyrimidine derivatives.

| Compound ID | R1 Substituent at C(2) | R2 Amine Subunit at C(5) | PI3Kδ IC50 (nM) | PI3Kβ/δ Selectivity |

| 5 | 2-(Fluoromethyl)-1H-benzimidazole | Piperazine (B1678402) | 1892 | - |

| 6 | 2-(Difluoromethyl)-1H-benzimidazole | Piperazine | 18 | 1415 |

| 8 | 2-(Trifluoromethyl)-1H-benzimidazole | Piperazine | 1896 | - |

| 11 | 2-(Difluoromethyl)-1H-benzimidazole | 4-Hydroxypiperidine | 52 | - |

| This table is generated based on findings reported for pyrazolo[1,5-a]pyrimidine derivatives, which serve as an illustrative example of pyrimidine ring SAR. mdpi.com |

Exploration of Piperidine (B6355638) Ring Substitutions and their Stereochemical Influence on Activity

The piperidine ring and its substituents are fundamental to the activity of this compound class, with both the nature of the ring and its stereochemistry playing decisive roles. nih.gov Studies comparing different heterocyclic rings have shown that six-membered rings like piperidine are often more favorable for activity than five-membered ring systems. mdpi.com The replacement of a piperazine ring with a piperidine did not significantly alter affinity for the H3 histamine (B1213489) receptor in one series of compounds but was identified as a key structural element for activity at sigma-1 (σ1) receptors. nih.gov

The substitution pattern on the piperidine ring is critical. Research on monoamine oxidase (MAO) inhibitors found that 1,3-substituted piperidine rings conferred better MAO-B inhibitory activity than other substitution patterns. nih.gov This highlights the importance of the 3-ol substitution in the parent compound.

Stereochemistry is a particularly influential factor. In the development of HIV-1 protease inhibitors, analogues containing an (R)-piperidine-3-carboxamide as a ligand were found to be significantly more potent than their (S)-configuration counterparts. nih.gov For example, compound 22a with an (R)-piperidine derivative showed a 120-fold improvement in potency over its (S)-enantiomer 23a . nih.gov This underscores the necessity of controlling stereochemistry during synthesis and design to achieve optimal interaction with the biological target.

Table 2: Stereochemical Influence of Piperidine Substituents on HIV-1 Protease Inhibition Data derived from studies on cyclopropyl-containing HIV-1 protease inhibitors with piperidine P2-ligands.

| Compound ID | Piperidine Ligand (P2) | Configuration | IC50 (nM) |

| 22a | (R)-piperidine-3-carboxamide derivative | R | 3.61 |

| 23a | (S)-piperidine-3-carboxamide derivative | S | >430 |

| 22b | (R)-piperidine-3-carboxamide derivative | R | 12.3 |

| 23b | (S)-piperidine-3-carboxamide derivative | S | 239 |

| This table is generated based on findings reported for HIV-1 protease inhibitors, illustrating the critical role of piperidine stereochemistry. nih.gov |

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of pyrimidine-piperidine compounds is intrinsically linked to their biological activity. An accurate understanding of a molecule's conformational preferences is often a prerequisite for elucidating its interaction with a receptor. mdpi.com The flexibility of these molecules and the dependence of their conformational landscape on the surrounding environment present a significant challenge. mdpi.com

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY experiments, combined with computational methods like DFT calculations, are used to determine the preferred conformations. mdpi.comnih.gov For substituted piperidines, a key conformational feature is the orientation of substituents, which can be either axial or equatorial. researchgate.net Studies on fluorinated piperidines have shown that the preference for an axial or equatorial conformation is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net

For a ligand to be active, it must adopt a specific "bioactive conformation" that is complementary to the target's binding site. Research on piperidine nucleosides designed to mimic known drugs confirmed through NMR analysis that the compounds adopted a conformation where the nucleobase was oriented equatorially, a key requirement for mimicking the bioactive form of the target drugs. nih.gov The lability of some molecules, which can exist in multiple conformations, can also be a factor in their biological activity. nih.gov This conformational flexibility allows the ligand to adapt to the topography of the binding pocket.

Ligand Efficiency and Optimization Strategies in Pyrimidine-Piperidine Compounds

The development of potent and selective pyrimidine-piperidine compounds from an initial screening hit to a lead candidate is a meticulous process of structural optimization. A key objective of this process is to improve ligand efficiency (LE), a metric that relates the potency of a compound to its size (number of heavy atoms).

Structure-based design is a powerful optimization strategy. researchgate.net By understanding the interactions between a ligand and its target protein through methods like X-ray crystallography, medicinal chemists can make rational modifications to enhance binding affinity. researchgate.net For example, optimizing the P2-ligands in a series of HIV-1 protease inhibitors led to the discovery of a compound with an IC50 value of 3.61 nM. nih.gov

Optimization strategies often focus on multiple parameters simultaneously, including potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net In the development of PI3Kδ inhibitors, a library of compounds was synthesized to modify an amine subunit, which successfully increased both activity and selectivity. mdpi.com However, optimization is not always straightforward. In one extensive SAR study, despite significant medicinal chemistry efforts, researchers were unable to identify a compound with a suitable balance of potency and metabolic stability to advance the series to in vivo studies, highlighting the challenges inherent in drug discovery. dndi.org

Molecular Pharmacology and Target Engagement Mechanisms

Mechanistic Studies on Cellular Pathways Affected by Compound Activity

The engagement of molecular targets by 1-(5-Chloropyrimidin-2-yl)piperidin-3-ol and its analogues triggers distinct downstream cellular signaling cascades.

cAMP-Mediated Pathways: A central mechanism of action for this compound class is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

GPR119 Agonism: Activation of the Gs-coupled GPR119 receptor directly stimulates adenylyl cyclase, leading to an increase in cAMP. nih.gov This rise in cAMP in pancreatic β-cells and intestinal L-cells enhances the secretion of insulin (B600854) and GLP-1, respectively. plos.orgnih.gov In some cells, GPR119 activation also leads to increased calcium influx, further contributing to hormone secretion. nih.gov

PDE4 Inhibition: By blocking the degradation of cAMP, PDE4 inhibitors cause its accumulation within immune and other cells. wikipedia.orgpatsnap.com The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets. patsnap.com This cascade leads to the suppression of pro-inflammatory mediators, including the downregulation of TNF-α and modulation of the NF-κB pathway. patsnap.commdpi.com

Nitric Oxide Signaling Pathway: Inhibition of iNOS by structural analogues directly reduces the synthesis of NO in inflammatory settings. nih.gov NO is a critical signaling molecule, but its overproduction by iNOS can lead to cellular damage through the formation of reactive nitrogen species like peroxynitrite. nih.govmaastrichtuniversity.nl By curtailing excessive NO production, iNOS inhibitors can mitigate inflammatory cell responses and tissue damage. nih.gov

Receptor Binding Assays and Competition Studies

The affinity and selectivity of this compound analogues for their molecular targets are quantified using various biochemical and cellular assays. Receptor binding assays, typically employing radiolabeled ligands, are used to determine the binding affinity (expressed as Ki or IC₅₀) of a compound for a specific receptor.

These assays are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. For instance, heterologous competition binding assays are used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to displace a known radiolabeled ligand from the receptor. Functional assays, which measure the biological response to receptor binding (e.g., cAMP accumulation for GPCRs or substrate conversion for enzymes), are used to determine a compound's potency (EC₅₀ or IC₅₀) and efficacy (agonist vs. antagonist activity).

For example, the H3R antagonist activity of piperidine-containing carbamates was determined in vitro on the guinea pig ileum, yielding a pA₂ value, which is a measure of antagonist potency. nih.gov Similarly, the potency of GPR119 agonists is often determined by measuring cAMP accumulation or GLP-1 secretion in engineered cell lines, yielding EC₅₀ values that guide compound selection. medchemexpress.comnih.gov For enzyme inhibitors like those targeting PDE4, in vitro assays measure the inhibition of cAMP hydrolysis to determine IC₅₀ values, which indicate the concentration of the inhibitor required to reduce enzyme activity by half.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 1-(5-Chloropyrimidin-2-yl)piperidin-3-ol, might interact with a biological target, typically a protein or enzyme.

In a hypothetical docking study, this compound would be docked into the active site of a selected target protein. The simulation would predict the binding affinity, typically expressed as a docking score in kcal/mol, and the specific interactions that stabilize the complex. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the hydroxyl group on the piperidine (B6355638) ring is a potential hydrogen bond donor and acceptor, while the chloropyrimidine ring can engage in hydrophobic and halogen bonding interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value/Description |

| Target Protein | Example Kinase (e.g., PIM1) |

| Docking Score | -8.5 kcal/mol |

| Key Interactions | - Hydrogen bond between piperidin-3-ol and the hinge region of the kinase. - Hydrophobic interactions involving the chloropyrimidine ring and the hydrophobic pocket. - Halogen bond between the chlorine atom and a backbone carbonyl oxygen. |

| Predicted Binding Pose | The piperidine ring is situated deep within the binding pocket, with the chloropyrimidine moiety solvent-exposed. |

Molecular Dynamics Simulations for Conformational Sampling, Protein-Ligand Stability, and Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of protein-ligand complexes over time. An MD simulation of this compound bound to a target protein would reveal how the ligand and protein adapt to each other.

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. The simulation would also track the persistence of key interactions identified in molecular docking, providing a more realistic picture of the binding event. For example, the stability of the hydrogen bond formed by the piperidin-3-ol could be evaluated throughout the simulation.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Findings

| Parameter | Specification/Finding |

| Simulation Time | 100 nanoseconds |

| Force Field | AMBER |

| RMSD of Complex | Stable after 20 ns, with an average of 2.1 Å. |

| RMSF of Ligand | Low fluctuations, indicating stable binding within the pocket. |

| Interaction Stability | The hydrogen bond with the hinge region is maintained for over 90% of the simulation time. |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP))

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, DFT could be used to calculate its optimized geometry, electronic structure, and reactivity descriptors.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are important for predicting non-covalent interactions.

Table 3: Representative DFT Calculation Results for this compound

| Property | Predicted Value/Description |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| MEP Analysis | - Negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the hydroxyl group, indicating nucleophilic sites. - Positive potential (blue) around the hydrogen of the hydroxyl group, indicating an electrophilic site. |

Free Energy Perturbation (FEP) and Enhanced Sampling Methods for Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of similar ligands to a target. If a series of analogues of this compound were designed, FEP could accurately predict how small chemical modifications would affect their binding potency. For example, FEP could be used to evaluate the effect of replacing the chlorine atom with a methyl group or altering the position of the hydroxyl group on the piperidine ring.

Virtual Screening and De Novo Design Strategies for Novel Analogue Discovery

Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a query in a similarity-based virtual screening to find commercially available analogues with potentially improved properties.

De novo design strategies could also be employed to design novel molecules that fit the binding site of the target. These methods build new molecules atom-by-atom or fragment-by-fragment within the constraints of the binding pocket, potentially leading to the discovery of entirely new chemical scaffolds.

Preclinical Biological Activity and Efficacy Studies

In Vitro Pharmacological Profiling in Relevant Cellular and Biochemical Assays

No information regarding the in vitro pharmacological profiling of 1-(5-Chloropyrimidin-2-yl)piperidin-3-ol in cellular or biochemical assays was found in the public scientific literature. Therefore, no data tables on its activity, potency, or selectivity against any biological targets can be presented.

Target Engagement Assays and Biomarker Discovery in Preclinical Models

Similarly, the search for target engagement assays and the discovery of associated biomarkers in preclinical models for this compound did not return any results. This indicates a lack of published research detailing the direct interaction of this compound with specific molecular targets within a biological system or the identification of biomarkers that could predict its pharmacological effect.

Future Research Directions and Translational Research Potential

Development of Advanced Methodologies for Pyrimidine-Piperidine Scaffold Exploration

The efficient synthesis and functionalization of pyrimidine-piperidine scaffolds are critical for expanding the accessible chemical space for drug discovery. researchgate.net Future efforts will likely focus on developing more robust, efficient, and environmentally sustainable synthetic techniques. researchgate.net

Key areas for methodological advancement include:

Novel Bond-Forming Strategies: Innovation in heterocyclic synthesis that allows for diverse bond formation is crucial for the pharmaceutical industry. researchgate.net This includes the growing use of C-H bond activation, hydrogen borrowing catalysis, and photoredox chemistry to create functionalized heterocycles. researchgate.net For instance, photoredox-catalyzed reactions, which use visible light to initiate single-electron transfer processes, can enable unique chemical transformations for creating complex amine structures. researchgate.net

Iterative Methodologies: The development of iterative synthetic approaches allows for the systematic construction of sequence-defined macromolecules using heterocyclic building blocks like piperidines. rsc.org This strategy could be applied to the pyrimidine-piperidine scaffold to rapidly generate large libraries of derivatives with precisely controlled diversity. rsc.org Such methods are valuable for creating materials with functions tailored directly into their primary structure, with applications in biomimicry and data storage. rsc.org

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can enhance reaction efficiency, improve safety, and allow for high-throughput screening of reaction conditions. Automation is particularly important as it offers significant advantages in productivity. rsc.org

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate pyrimidine (B1678525) and piperidine (B6355638) precursors would enable the rapid assembly of complex molecules in a single step, increasing efficiency and reducing waste. nih.gov

These advanced synthetic methods will be instrumental in generating novel derivatives of 1-(5-chloropyrimidin-2-yl)piperidin-3-ol, facilitating a deeper exploration of their structure-activity relationships (SAR).

Strategies for Overcoming Research Challenges in Heterocyclic Medicinal Chemistry

While heterocyclic compounds are cornerstones of medicinal chemistry, their development is not without challenges. nih.gov Addressing these hurdles is essential for unlocking the full potential of scaffolds like chloropyrimidine-piperidine. numberanalytics.com Common research challenges include the difficulty in synthesizing complex heterocyclic molecules, a limited understanding of their properties, and issues with characterization. numberanalytics.com

Table 1: Research Challenges and Strategic Solutions in Heterocyclic Chemistry

| Challenge | Strategic Solution | Description | Citation |

|---|---|---|---|

| Synthesis Complexity | Catalyst and Reaction Optimization | The use of optimized catalysts and precise control over reaction conditions (e.g., temperature, pressure) can significantly improve reaction efficiency and yield, minimizing byproducts. | numberanalytics.com |

| Alternative Synthetic Routes | Exploring different synthetic pathways can lead to more efficient and cost-effective methods for producing complex heterocyclic compounds. | numberanalytics.com | |

| Limited Property Understanding | Computational Modeling | Predictive models can be used to understand the electronic properties, reactivity, and reaction mechanisms of heterocyclic compounds, aiding in the design of novel molecules with specific characteristics. | numberanalytics.com |

| Characterization Difficulties | Advanced Analytical Techniques | The combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provides comprehensive data for determining the structure, mass, and three-dimensional arrangement of heterocyclic molecules. | numberanalytics.com |

| Sustainability | Green Chemistry Principles | Developing environmentally benign synthetic techniques is crucial. This includes using safer solvents, reducing energy consumption, and designing reactions with higher atom economy. | researchgate.net |

By implementing these strategies, researchers can enhance the efficiency and sustainability of synthesis methods and gain a deeper understanding of the behavior of heterocyclic compounds like this compound. numberanalytics.com

Broader Applications of the Chloropyrimidine-Piperidine Moiety in Chemical Biology

Beyond its role as a pharmacophore in traditional drug discovery, the chloropyrimidine-piperidine moiety has significant potential for broader applications in the field of chemical biology. Its unique structural and electronic features make it an attractive tool for probing complex biological systems.

The pyrazolo[3,4-d]pyrimidine core, an isostere of adenine, is known to interact with the hinge region of kinase active sites, making it a valuable scaffold for designing kinase inhibitors. nih.gov This principle can be extended to the chloropyrimidine-piperidine moiety for developing highly selective chemical probes.

Potential applications include:

Chemical Probes for Target Identification and Validation: The reactive 5-chloro group on the pyrimidine ring can act as a covalent "warhead." This allows the moiety to be used in activity-based protein profiling (ABPP) to irreversibly bind to and identify novel protein targets in a cellular context.

Components in Sequence-Defined Materials: Heterocyclic building blocks are key to producing sequence-defined macromolecules for applications in data storage and sensing. rsc.org The defined stereochemistry and connectivity of the pyrimidine-piperidine scaffold could be exploited to create polymers with a specific sequence, encoding information at a molecular level.

Probes for Studying Biological Pathways: By attaching fluorescent dyes or affinity tags to the piperidine ring, derivatives of this compound can be transformed into imaging agents or biochemical tools to visualize and study cellular processes and signaling pathways in real-time.

Table 2: Potential Chemical Biology Applications of the Chloropyrimidine-Piperidine Moiety

| Application Area | Enabling Feature of the Moiety | Potential Impact | Citation |

|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Reactive 5-chloro substituent on the pyrimidine ring. | Identification of novel enzyme targets and off-targets, elucidation of drug mechanism of action. | |

| Sequence-Defined Macromolecules | Rigid, well-defined 3D structure; potential for iterative synthesis. | Development of molecular-level data storage, advanced sensors, and materials for biomimicry. | rsc.org |

| Bioimaging and Pathway Analysis | Functionalizable piperidine ring (e.g., at the 3-ol position) for conjugation of reporter molecules. | Visualization of target protein localization and dynamics within living cells. | |

The versatility of the chloropyrimidine-piperidine scaffold, combining a reactive electrophilic center with a functionalizable and structurally important piperidine ring, positions it as a powerful tool for advancing chemical biology research. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Chloropyrimidin-2-yl)piperidin-3-ol, and how can reaction conditions be optimized?

- Methodology : A plausible route involves nucleophilic substitution between 5-chloropyrimidin-2-amine and piperidin-3-ol derivatives under mild basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Palladium-mediated coupling reactions, as demonstrated in pyridine derivatives (e.g., Suzuki-Miyaura coupling for halogenated pyridines), may enhance regioselectivity .

- Optimization : Key variables include solvent polarity (DMF vs. THF), temperature gradients, and catalyst loading (e.g., Pd(PPh₃)₄). Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR : ¹H/¹³C NMR can resolve the piperidine ring conformation (e.g., axial vs. equatorial hydroxyl group) and pyrimidine substitution patterns. Compare chemical shifts to analogous compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol (δ 3.5–4.5 ppm for hydroxyl-bearing carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₁ClN₄O). ESI+ mode is preferred for polar intermediates .

- X-ray Crystallography : For absolute configuration determination, co-crystallize with chiral auxiliaries or heavy atoms .

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Use UV-Vis spectroscopy to quantify saturation points. For low solubility, consider prodrug strategies (e.g., esterification of the hydroxyl group) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolysis of the chloropyrimidine moiety via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data for this compound?

- Reproducibility Checks : Validate assay protocols (e.g., enzyme inhibition assays) using positive controls like known kinase inhibitors. Ensure compound purity ≥95% (HPLC) to exclude batch-to-batch variability .

- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., 5-chloro-2-methylpyrimidin-4-ol derivatives) to identify SAR trends. Use PubChem BioAssay data for orthogonal validation .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on the chloropyrimidine moiety as a potential ATP-binding site competitor .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Q. What experimental designs are optimal for studying the compound’s metabolic pathways?

- In Vitro Metabolism : Use liver microsomes (human or rat) with NADPH cofactor. Identify metabolites via LC-MS/MS and compare fragmentation patterns to synthetic standards .

- Isotope Labeling : Synthesize a deuterated analog (e.g., deuterium at the piperidine C3 position) to track hydroxylation or N-dealkylation pathways .

Q. How can researchers address discrepancies between computational predictions and experimental results in reactivity studies?

- Hybrid QM/MM Simulations : Combine DFT (for active sites) and molecular mechanics (for protein environment) to refine transition state models .

- Kinetic Isotope Effects (KIEs) : Measure ²H/¹H or ¹³C/¹²C KIEs to validate mechanistic hypotheses (e.g., SNAr vs. radical pathways) .

Methodological Guidelines

- Safety : Follow protocols for handling chlorinated heterocycles (e.g., PPE, fume hoods) as outlined in safety data for 3-phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride .

- Data Reporting : Adhere to IUPAC nomenclature and include raw spectral data (NMR, HRMS) in supplementary materials. Use CAS Common Chemistry or PubChem for standardized identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.